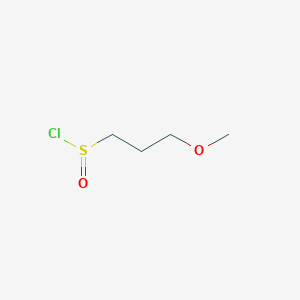
3-Methoxypropane-1-sulfinyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxypropane-1-sulfinyl chloride is an organic compound with the molecular formula C4H9ClO2S. It is a sulfinyl chloride derivative, which means it contains a sulfinyl group (SO) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
3-Methoxypropane-1-sulfinyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxypropane-1-thiol with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete conversion of the starting material to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
3-Methoxypropane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfinyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form sulfinamides or sulfinates, respectively.
Oxidation Reactions: The sulfinyl group can be oxidized to form sulfonyl chlorides, which are more reactive and can participate in further chemical transformations.
Reduction Reactions: The sulfinyl group can be reduced to form sulfides, which are less reactive and have different chemical properties.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Methoxypropane-1-sulfinyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfinyl groups into molecules. This can modify the chemical properties of the target molecules and enable further chemical transformations.
Biology: It can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function. The sulfinyl group can act as a chemical handle for attaching other functional groups or labels.
Medicine: It has potential applications in drug discovery and development. The sulfinyl group can be used to modify drug candidates to improve their pharmacokinetic properties or target specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials. The sulfinyl group can impart unique properties to the final products, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-Methoxypropane-1-sulfinyl chloride involves the reactivity of the sulfinyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This allows the compound to participate in various chemical reactions, such as substitution and oxidation.
The molecular targets and pathways involved depend on the specific application. For example, in biological systems, the sulfinyl group can react with nucleophilic residues in proteins or nucleic acids, leading to covalent modification and changes in their function.
Comparaison Avec Des Composés Similaires
3-Methoxypropane-1-sulfinyl chloride can be compared with other similar compounds, such as:
3-Methoxypropane-1-sulfonyl chloride: This compound has a sulfonyl group (SO2) instead of a sulfinyl group (SO). The sulfonyl group is more oxidized and reactive, making it useful for different types of chemical reactions.
3-Methoxypropane-1-thiol: This compound has a thiol group (SH) instead of a sulfinyl chloride group. Thiols are less reactive and have different chemical properties, making them useful for different applications.
3-Methoxypropane-1-sulfide: This compound has a sulfide group (S) instead of a sulfinyl chloride group. Sulfides are less reactive and have different chemical properties, making them useful for different applications.
The uniqueness of this compound lies in its reactivity and versatility. The sulfinyl chloride group can participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis and scientific research.
Propriétés
Formule moléculaire |
C4H9ClO2S |
|---|---|
Poids moléculaire |
156.63 g/mol |
Nom IUPAC |
3-methoxypropane-1-sulfinyl chloride |
InChI |
InChI=1S/C4H9ClO2S/c1-7-3-2-4-8(5)6/h2-4H2,1H3 |
Clé InChI |
YLMBOEKJOQVRRK-UHFFFAOYSA-N |
SMILES canonique |
COCCCS(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















